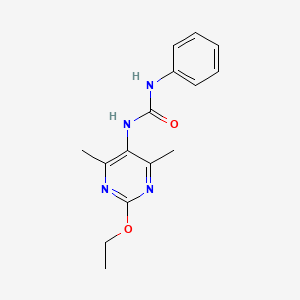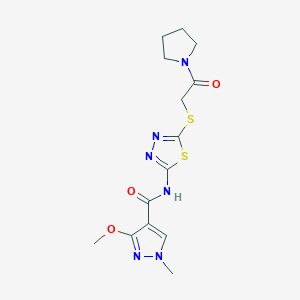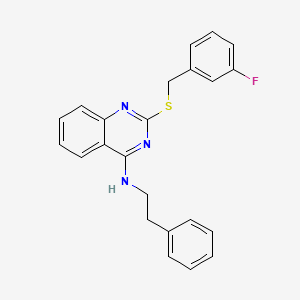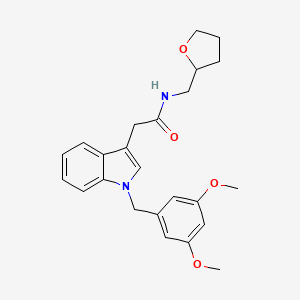![molecular formula C18H19N3O3S B2706473 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide CAS No. 872695-41-5](/img/structure/B2706473.png)
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
This compound has been utilized in various antimicrobial studies. For instance, a study by El‐Sayed et al. (2017) reported the synthesis of pyridines and pyridine-based sulfa-drugs as antimicrobial agents, highlighting the antimicrobial potential of such compounds. Similarly, Attia et al. (2014) focused on the antimicrobial activity of related compounds, emphasizing their efficacy against various microbial strains (El‐Sayed et al., 2017)(Attia et al., 2014).
Anti-Tumor and Anti-Cancer Properties
Research has explored the anti-tumor and anti-cancer properties of compounds similar to 2-[6-(1,3-Benzodioxol-5-yl)Pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide. For example, Markosyan et al. (2015) synthesized compounds that showed high anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015). Hafez et al. (2017) also synthesized compounds with potent antitumor and antibacterial properties, highlighting the therapeutic potential of such molecules (Hafez et al., 2017).
Enzyme Inhibition
Several studies have also looked into the enzyme inhibition properties of related compounds. The work by Gangjee et al. (2007) on antifolates as dihydrofolate reductase (DHFR) inhibitors is an example, illustrating the potential for these compounds to inhibit critical enzymes in biological processes (Gangjee et al., 2007).
Molecular Docking Studies
Molecular docking studies, which predict the interaction between molecules and proteins, have also employed compounds like this compound. Flefel et al. (2018) conducted molecular docking screenings for novel pyridine derivatives, showing the potential of these compounds in interacting with various biological targets (Flefel et al., 2018).
Other Potential Applications
Further research into similar compounds has delved into various potential applications, including their roles in ethylene polymerization (Vela et al., 2007), structural analysis (Subasri et al., 2016; Subasri et al., 2017), and the synthesis of novel derivatives with potential biological activities (Li et al., 2012; Stec et al., 2011)(Vela et al., 2007)(Subasri et al., 2016)(Subasri et al., 2017)(Li et al., 2012)(Stec et al., 2011).
Eigenschaften
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-17(19-13-3-1-2-4-13)10-25-18-8-6-14(20-21-18)12-5-7-15-16(9-12)24-11-23-15/h5-9,13H,1-4,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPVUFFFKYIWAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
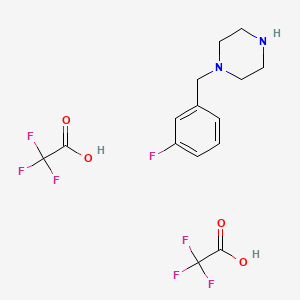
![2-[(3-Methylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2706391.png)
![2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol](/img/structure/B2706392.png)
![2-Cyclopropyl-5-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2706393.png)
![N-[(2,2-dimethylpropanoylamino)-(3-ethoxy-4-methoxyphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2706394.png)
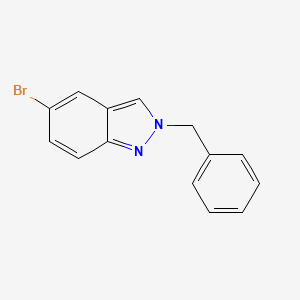

![6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2706401.png)

